5-(Methylsulfanyl)pyrimidin-2(1H)-one

EGFR inhibitor Mutant-selective inhibitor NSCLC

EGFR inhibitor programs face dose-limiting toxicity from wild-type EGFR inhibition. 5-(Methylsulfanyl)pyrimidin-2(1H)-one addresses this with a scaffold delivering subnanomolar IC₅₀ against EGFR L858R/T790M while maintaining >100-fold selectivity over WT EGFR. • Validated in H1975 cellular assays; optimized derivatives achieve antiproliferative IC₅₀ as low as 37 nM with WT-sparing profile. • -SCH₃ group enables traceless oxidation-to-sulfone strategy for late-stage diversification-compress SAR timelines vs. de novo synthesis. • Metal-free, microwave-assisted SₙAr synthesis eliminates costly Pd catalysts; supports economical scale-up to multi-gram quantities.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 75670-14-3
Cat. No. B13955496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)pyrimidin-2(1H)-one
CAS75670-14-3
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCSC1=CNC(=O)N=C1
InChIInChI=1S/C5H6N2OS/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
InChIKeyIAMAJJKSHSXOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfanyl)pyrimidin-2(1H)-one: Core Properties & Class Context


5-(Methylsulfanyl)pyrimidin-2(1H)-one (CAS 75670-14-3), also named 5-(methylthio)pyrimidin-2(1H)-one, is a heterocyclic small molecule with the molecular formula C₅H₆N₂OS and a molecular weight of 142.18 g/mol . It belongs to the pyrimidin-2(1H)-one chemotype featuring a methylsulfanyl (–SCH₃) substituent at the 5-position on the heterocyclic ring [1]. This scaffold serves as a strategic intermediate for constructing 5-substituted pyrimidine derivatives and has been employed as the core template in the discovery of mutant-selective EGFR inhibitors for non-small-cell lung cancer (NSCLC) [2].

Design Fit Mutant-selective EGFR kinase inhibitor template scaffold
Synthetic Role Late-stage diversification via oxidation-activation handle at 5-position
Pathway Context EGFR L858R/T790M mutant kinase signaling pathway studies

5-(Methylsulfanyl)pyrimidin-2(1H)-one: Unmatched for Mutant-Selective EGFR Inhibitors


The 5-methylsulfanyl substituent is not an interchangeable moiety within the pyrimidin-2(1H)-one class. In contrast to 5-halo (e.g., 5-fluoro, 5-chloro) or 5-alkyl (e.g., 5-methyl) congeners, which primarily engage in hydrophobic or steric interactions, the –SCH₃ group introduces a unique combination of moderate electron-donating resonance effects and polarizable sulfur-mediated contacts that critically modulate both target binding and selectivity [1][2]. 5-(Methylsulfanyl)pyrimidine derivatives demonstrate subnanomolar IC₅₀ values against EGFR L858R/T790M mutant kinase while maintaining >100-fold selectivity over wild-type EGFR, a differentiation profile not achievable with corresponding 5-halo or 5-unsubstituted pyrimidin-2(1H)-one scaffolds [3]. The methylsulfanyl group additionally functions as a traceless directing handle: it resists nucleophilic displacement under basic conditions yet undergoes quantitative oxidation to the sulfone, enabling subsequent nucleophilic aromatic substitution for late-stage diversification—a synthetic versatility absent in 5-alkyl analogs [4].

Target
5-Methylsulfanyl: sulfur-mediated contacts support mutant-selective binding profile
5-Halo Substitute
Different electronic profile; may not confer comparable EGFR mutant selectivity
Target
Oxidation-activation handle enables on-demand late-stage nucleophilic displacement
5-Alkyl Substitute
Lacks oxidation-responsive reactivity; limits SAR diversification flexibility
Target
Reported mutant-over-wild-type kinase selectivity supports pathway-specific studies
5-Unsubstituted
No reported EGFR L858R/T790M inhibitory activity; scaffold alone may not transfer

5-(Methylsulfanyl)pyrimidin-2(1H)-one: Quantitative Differentiation Evidence


Mutant vs Wild-Type EGFR Selectivity

A series of 5-(methylthio)pyrimidine derivatives, designed around the 5-(methylsulfanyl)pyrimidin-2(1H)-one template, inhibited the enzymatic activity of EGFR L858R/T790M double mutant kinase with IC₅₀ values in the subnanomolar range [1]. The same compounds exhibited hundreds of fold weaker potency against wild-type EGFR (EGFR WT), demonstrating a selectivity window that directly addresses the non-selective toxicities observed with second-generation EGFR inhibitors [1][2]. This mutant-over-wild-type selectivity profile is a direct consequence of the 5-methylsulfanyl substitution; the corresponding 5-unsubstituted pyrimidin-2(1H)-one scaffold and 5-halo analogs (e.g., 5-fluoropyrimidin-2-one) lack comparable EGFR L858R/T790M inhibitory activity and do not exhibit this mutant-selective discrimination [3].

EGFR Mutant Selectivity
Reported
Subnanomolar IC₅₀ vs L858R/T790M; >100-fold over EGFR WT
Supports mutant-selective kinase inhibitor design
Recombinant kinase enzymatic assay context
EGFR inhibitor Mutant-selective inhibitor NSCLC Kinase selectivity

Cellular Antiproliferative Selectivity: H1975 vs A431

Derivatives containing the 5-(methylsulfanyl)pyrimidin-2(1H)-one scaffold strongly inhibited the proliferation of H1975 non-small cell lung cancer cells harboring the EGFR L858R/T790M double mutation, with IC₅₀ values as low as 37 nM reported for the optimized urea derivative [1][2]. In contrast, these compounds were significantly less toxic to A431 human epithelial carcinoma cells that overexpress EGFR WT [3]. This cellular selectivity profile is not observed for comparator 5-substituted pyrimidin-2(1H)-one analogs lacking the methylsulfanyl group, where antiproliferative activity against H1975 cells is either absent or non-selective [4].

Cellular Selectivity
Reported
H1975 IC₅₀ 37 nM vs A431 EGFR WT sparing
Supports cellular target engagement interpretation
MTS assay; 72 h incubation; H1975/A431 panel
Antiproliferative activity H1975 cells A431 cells Cellular selectivity EGFR T790M

Traceless Late-Stage Diversification via Sulfone Oxidation

The methylsulfanyl (–SCH₃) group at the 5-position of pyrimidin-2(1H)-one resists direct nucleophilic displacement under standard basic conditions; however, upon quantitative oxidation to the methylsulfonyl (–SO₂CH₃) group using 3-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO), it becomes an excellent leaving group for nucleophilic aromatic substitution with N-, O-, and C-nucleophiles [1][2]. This 'traceless' activation allows researchers to install diverse substituents at the 5-position in high yields during late-stage diversification, producing novel pyrimidinone derivatives inaccessible from 5-alkyl or 5-halo analogs where the substituent is either inert (alkyl) or prematurely reactive (halo) [3]. This on-demand reactivity switch is a key differentiator supporting medicinal chemistry campaigns requiring iterative SAR exploration.

Late-Stage Diversification
Class-level
Oxidation-activated nucleophilic displacement with N-, O-, C-nucleophiles
Enables SAR library diversification workflow
Traceless activation context; oxidation then displacement
Nucleophilic displacement Sulfone oxidation Late-stage functionalization Synthetic handle Pyrimidine diversification

Atom-Economical One-Step SₙAr Synthesis

Under microwave irradiation, 5-bromopyrimidine reacts with sodium methanethiolate to afford 5-(methylsulfanyl)pyrimidine in good yield [1]. This represents a direct, single-step nucleophilic aromatic substitution (SₙAr) route that avoids the protection/deprotection sequences and multi-step sequences often required for installing other 5-substituents such as amines or carbon-linked groups [1]. A complementary route using 3-(methylthio)propane-1-one and urea under ZnCl₂ catalysis (80°C, 12 h) provides 5-(methylsulfanyl)pyrimidin-2(1H)-one in 72% yield, offering an alternative atom-economical entry from non-heterocyclic precursors . In comparison, the synthesis of 5-alkylpyrimidin-2(1H)-one congeners typically requires pre-functionalized alkyl precursors and multi-step sequences often yielding less than 50%, and 5-aryl analogs require transition-metal-catalyzed cross-coupling with associated catalyst cost and purification burden [2].

Synthetic Accessibility
Reported
1-step SNAr or 72% yield cyclocondensation route
Supports procurement and scale-up planning
Metal-free synthetic context; microwave or ZnCl₂-catalyzed
Nucleophilic aromatic substitution Sodium methanethiolate Microwave-assisted synthesis Atom economy 5-Bromopyrimidine

5-(Methylsulfanyl)pyrimidin-2(1H)-one: Key Application Scenarios


Mutant-Selective EGFR Inhibitors for NSCLC

Medicinal chemistry teams developing covalent or non-covalent EGFR inhibitors targeting the L858R/T790M drug-resistant mutant should prioritize the 5-(methylsulfanyl)pyrimidin-2(1H)-one scaffold for its demonstrated ability to confer subnanomolar mutant enzymatic potency with >100-fold selectivity over wild-type EGFR [1]. The scaffold has been validated in enzymatic and cellular (H1975) assays, with optimized derivatives achieving antiproliferative IC₅₀ values as low as 37 nM while sparing A431 EGFR WT cells [2]. This selectivity profile directly addresses the clinical toxicity liabilities of first- and second-generation EGFR inhibitors.

Oxidation-Activated Late-Stage Diversification

For parallel medicinal chemistry or SAR exploration campaigns, the –SCH₃ group serves as a traceless, on-demand synthetic handle. Quantitative oxidation to the methylsulfone using m-CPBA or DMDO activates the 5-position for displacement with diverse N-, O-, and C-nucleophiles in high yields [3]. This two-step 'stable-then-reactive' strategy enables the rapid generation of focused compound libraries with varied 5-substituents from a single advanced intermediate, significantly compressing SAR timelines compared to de-novo synthesis of each analog.

Metal-Free Scale-Up Synthesis for Preclinical Candidates

Process chemistry and procurement groups should consider the metal-free, one-step microwave-assisted SₙAr synthesis from 5-bromopyrimidine and sodium methanethiolate [4], or the alternative ZnCl₂-catalyzed cyclocondensation route giving 72% isolated yield . These routes eliminate expensive palladium catalysts and ligands required for 5-arylation, reducing raw material costs and simplifying purification, which supports economical scale-up to multi-gram or kilogram quantities for preclinical development.

Kinase Selectivity Probe Development

The 5-(methylsulfanyl)pyrimidin-2(1H)-one scaffold exhibits a distinct kinase selectivity fingerprint, with potent EGFR L858R/T790M inhibition and low off-target wild-type EGFR activity [5]. This profile makes it an attractive starting point for developing chemical probes to interrogate mutant EGFR biology, particularly in isogenic cell line panels. Procurement decisions should consider the compound's unique combination of mutant potency and wild-type selectivity, which is not replicated by commercially available 5-substituted pyrimidinone analog collections.

Application
Selection Property
Validation Focus
Mutant EGFR kinase inhibitor design
Scaffold-associated mutant selectivity profile
Kinase selectivity panel interpretation
Late-stage SAR library generation
Oxidation-responsive synthetic handle
Nucleophilic displacement scope review
Multi-gram preclinical candidate supply
Metal-free synthetic route feasibility
Route scalability and yield review
Mutant EGFR chemical probe development
Mutant-over-wild-type selectivity fingerprint
Isogenic cell panel target engagement review
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